Cas no 150667-24-6 (4-Acetamidoacetophenone)
4-Acetamidoacetophenone structure
Product Name:4-Acetamidoacetophenone
CAS-Nr.:150667-24-6
MF:C10H11NO2
MW:177.199842691422
CID:65210
PubChem ID:75937
Update Time:2025-04-18
4-Acetamidoacetophenone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-Acetamidoacetophenone
- 4'-Acetylacetanilide cation radical
- N-(4-acetylphenyl)acetamide
- 4'-ACETAMIDOACETOPHENONE
- NS00028268
- Acetamide, N-(4-acetylphenyl)-
- N-(4-Acetyl-phenyl)-acetamide
- YV24XB4VZ5
- p-acetamidoacetophenone
- 4-(Acetylamino)phenyl methyl ketone
- Acetanilide, 4'-acetyl-
- N-(4-Acetyl-phenyl)acetamide
- J-016687
- 4'-(Acetylamino)acetophenone
- AB-016/30007006
- NSC39449
- PS-5216
- SCHEMBL474757
- NSC 39449
- DTXSID10181657
- MFCD00014965
- 4'-Acetylacetanilide
- UNII-YV24XB4VZ5
- p-Acetylaminoacetophenone
- 2719-21-3
- 4-Acetylacetanilide
- EINECS 220-320-6
- SY013478
- FT-0617374
- CHEMBL3408645
- 150667-24-6
- AI3-17739
- N-(p-Acetylphenyl)acetamide
- 4'-Acetamido-acetophenone
- AKOS000153076
- Z27699519
- p-Acetylacetanilide
- 4-Acetamido-acetophenone
- BB 0240297
- (R)-4-CHLOROSTYRENEOXIDE
- 4'-Acetamidoacetophenone, 97%
- EN300-84347
- 4 inverted exclamation mark -Acetamidoacetophenone
- NSC-39449
- CS-0187545
- N-(4-Acetylphenyl)acetamide #
-
- Inchi: 1S/C10H11NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-6H,1-2H3,(H,11,13)
- InChI-Schlüssel: WECHHDJTILFYQT-UHFFFAOYSA-N
- Lächelt: O=C(C)C1C=CC(=CC=1)NC(C)=O
Berechnete Eigenschaften
- Genaue Masse: 177.078978594g/mol
- Monoisotopenmasse: 177.078978594g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 2
- Komplexität: 205
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topologische Polaroberfläche: 46.2Ų
4-Acetamidoacetophenone Verwandte Literatur
-
1. CCCXXVII.—Benzaldehyde-p-arsonic acid of acylphenylketones and their derivatives. Chemotherapeutic examination of these and other arsonic acidsCharles Stanley Gibson,Barnett Levin J. Chem. Soc. 1931 2388
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Hemantkumar G. Naik,Bahar Yeniad,Cor E. Koning,Andreas Heise Org. Biomol. Chem. 2012 10 4961
-
Sunil Kumar Singh,Saibaba Vobbalareddy,Srinivasa Rao Kalleda,Shaikh Abdul Rajjak,Seshagiri Rao Casturi,Srinivasa Raju Datla,Rao N. V. S. Mamidi,Ramesh Mullangi,Ravikanth Bhamidipati,Rajagopalan Ramanujam,Venkateswarlu Akella,Koteswar Rao Yeleswarapu Org. Biomol. Chem. 2004 2 2442
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4. Molecular rearrangements. Part VII. NN-diacylanilinesSaeed Abdalla Abbas,W. J. Hickinbottom J. Chem. Soc. C 1966 1305
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5. 17O n.m.r. spectroscopy: intramolecular hydrogen bonding in 2′-amino-, 2′-acetamido-, and 2′-trifluoroacetamidoacetophenoneAlfons L. Baumstark,Susan S. Graham,David W. Boykin J. Chem. Soc. Chem. Commun. 1989 767
150667-24-6 (4-Acetamidoacetophenone) Verwandte Produkte
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- 2719-21-3(4'-Acetamidoacetophenone)
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- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
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